
(R)-(+)-N-(1-Phenylethyl)maleimide
Overview
Description
®-(+)-N-(1-Phenylethyl)maleimide is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a maleimide derivative that exhibits potent biological activity, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-(1-Phenylethyl)maleimide typically involves the reaction of maleic anhydride with ®-(+)-1-phenylethylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane, under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired chiral maleimide .
Industrial Production Methods
Industrial production methods for ®-(+)-N-(1-Phenylethyl)maleimide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-(1-Phenylethyl)maleimide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It reacts with nitrilimines to form dihydropyrrolo [3,4-c]pyrazole derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Cycloaddition Reactions: Common reagents include nitrilimines, and the reactions are typically carried out in organic solvents such as dichloromethane at room temperature.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Cycloaddition Reactions: The major products are dihydropyrrolo [3,4-c]pyrazole derivatives.
Substitution Reactions: The major products are substituted maleimide derivatives.
Scientific Research Applications
Derivatization Agent in Analytical Chemistry
One of the primary applications of NPEM is as a derivatization agent for thiols in biological samples. Derivatization is essential for protecting thiols from oxidation during sample preparation, which is crucial for accurate measurement. A comparative study highlighted the efficiency of NPEM against N-ethyl maleimide (NEM) in terms of:
- Derivatization Efficiency : Both agents achieved complete derivatization within 30 minutes at a 1:10 thiol to derivatizing agent ratio. However, NPEM demonstrated superior ionization enhancement for thiols, with increases ranging from 2.1 times for glutathione (GSH) to 5.7 times for cysteine (CYS) compared to NEM .
- Selectivity and Stability : While NPEM was more hydrophobic and provided better ionization, it also led to more side reactions, such as double derivatization and ring opening. This complexity can hinder accurate thiol quantification, indicating that while NPEM offers advantages, careful control over experimental conditions is necessary .
Drug Delivery Systems
NPEM's properties make it suitable for use in drug delivery systems. Its ability to form stable conjugates with biomolecules allows for targeted delivery of therapeutic agents. The chiral nature of NPEM can enhance the specificity of drug interactions with biological targets, potentially improving therapeutic efficacy and reducing side effects.
Polymer Chemistry
In polymer chemistry, NPEM serves as a reactive monomer that can be incorporated into various polymeric structures. Its maleimide functional group allows for Michael additions with nucleophiles, facilitating the formation of cross-linked networks or functionalized polymers. This application is particularly relevant in the development of smart materials that respond to environmental stimuli.
Case Study 1: Thiol Measurement Accuracy
A systematic comparison was conducted on the effectiveness of NPEM versus NEM as thiol derivatizing agents using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). The study revealed that while both agents could effectively protect thiols from oxidation, NEM was found to be more selective towards thiol groups, making it preferable under certain conditions .
Case Study 2: Drug Formulation Development
Research has explored the use of NPEM in formulating drug delivery systems where its ability to form stable conjugates with therapeutic agents was leveraged to enhance bioavailability and target specificity. These formulations demonstrated improved pharmacokinetic profiles in preclinical models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ®-(+)-N-(1-Phenylethyl)maleimide involves its interaction with biological targets through its chiral center. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the nature of the substituents on the maleimide ring.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-N-(1-Phenylethyl)maleimide: The enantiomer of ®-(+)-N-(1-Phenylethyl)maleimide, which may exhibit different biological activity due to its opposite chirality.
N-Phenylmaleimide: A non-chiral maleimide derivative with different reactivity and biological properties.
Uniqueness
®-(+)-N-(1-Phenylethyl)maleimide is unique due to its chiral center, which imparts specific stereochemical properties and biological activity. Its ability to undergo selective cycloaddition reactions and form chiral heterocyclic compounds makes it a valuable compound in medicinal chemistry and chemical synthesis .
Biological Activity
(R)-(+)-N-(1-Phenylethyl)maleimide, a chiral maleimide derivative, has garnered attention for its significant biological activities and potential therapeutic applications. Its unique structure allows it to interact with various biological targets, leading to diverse effects in medicinal chemistry and biochemical research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is synthesized from maleic anhydride and (R)-(+)-1-phenylethylamine. The resulting compound is characterized by its chiral center, which plays a crucial role in its biological interactions. It is primarily used as a building block in the synthesis of potential therapeutic agents and in studies involving chiral interactions among maleimide derivatives .
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins, particularly through a reaction known as Michael addition . This interaction primarily occurs with thiol groups in proteins, such as cysteine residues, leading to the formation of stable thioether bonds. This modification can alter protein function, stability, and interactions with other biomolecules .
1. Antioxidant Properties
This compound has demonstrated antioxidant properties by protecting thiols from oxidation. In comparative studies with other derivatizing agents like N-ethyl maleimide, this compound showed higher efficiency in protecting reduced thiols during sample manipulation .
2. Enzyme Modulation
The compound has been shown to modulate the activity of various enzymes by covalently modifying active sites. This can lead to either activation or inhibition of enzymatic functions depending on the target protein and the context of the interaction .
3. Potential Therapeutic Applications
Due to its ability to selectively interact with biological targets, this compound is being explored for its potential in drug development. It serves as a precursor for synthesizing heterocyclic compounds that may have therapeutic benefits .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-(+)-N-(1-Phenylethyl)maleimide in academic laboratories?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Condensation : React maleic anhydride with (R)-1-phenylethylamine in anhydrous conditions (e.g., THF or DCM) to form the maleamic acid intermediate.
Cyclization : Use acetic anhydride or a dehydrating agent to cyclize the intermediate into the maleimide.
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Confirm stereochemical integrity using polarimetry and chiral HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and stereochemistry (e.g., coupling constants for the maleimide ring and chiral center).
- IR Spectroscopy : Confirm C=O stretching vibrations (~1700 cm⁻¹) and maleimide ring vibrations.
- UV-Vis Spectroscopy : Reference NIST data (e.g., λmax ~240 nm in acetonitrile) for comparative purity assessment .
- Mass Spectrometry : High-resolution MS (ESI or EI) to validate molecular weight and fragmentation patterns.
Q. What are the primary research applications of this compound in biochemistry?
- Methodological Answer :
- Protein Modification : Thiol-selective Michael addition for site-specific labeling of cysteine residues.
- Enzyme Inhibition : Competitive inhibition studies targeting ATP-binding pockets (e.g., kinases) due to structural mimicry.
- Polymer Crosslinking : Maleimide-ene reactions in stimuli-responsive hydrogels.
Experimental protocols should include kinetic assays (e.g., fluorescence quenching) and SDS-PAGE for protein conjugation validation .
Advanced Research Questions
Q. How does stereochemistry at the 1-phenylethyl group influence reactivity in Diels-Alder reactions?
- Methodological Answer :
- The (R)-configuration enhances transition-state stabilization in asymmetric catalysis due to steric and electronic effects.
- Experimental Design : Compare reaction rates and enantiomeric excess (ee) using chiral GC or HPLC.
- Computational Support : Perform DFT calculations (e.g., Gaussian 16) to model transition states and quantify orbital interactions .
Q. How can researchers resolve contradictions in kinetic data from maleimide-based enzyme inhibition studies?
- Methodological Answer :
- Error Source Analysis : Check pH/temperature consistency, as maleimide hydrolysis under alkaline conditions may skew results.
- Statistical Validation : Apply ANOVA or Bayesian regression to identify outliers.
- Cross-Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding constants .
Q. What methodological considerations are critical for studying environmental degradation pathways of this compound?
- Methodological Answer :
- Abiotic/Biotic Testing : Use OECD 301/302 guidelines to assess hydrolysis, photolysis, and microbial degradation.
- Analytical Tools : Employ LC-MS/MS to detect degradation products (e.g., maleic acid derivatives).
- Ecotoxicology : Conduct acute/chronic toxicity assays (e.g., Daphnia magna) with EC50 calculations .
Q. How can computational methods optimize reaction conditions for maleimide-based polymer synthesis?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate monomer interactions in solvents (e.g., COSMO-RS for solubility predictions).
- Kinetic Modeling : Use ChemKin or similar software to predict polymerization rates and degree of crosslinking.
- Validation : Compare simulated data with experimental GPC and DSC results .
Q. What strategies mitigate racemization during large-scale synthesis of the (R)-enantiomer?
- Methodological Answer :
- Low-Temperature Synthesis : Reduce thermal agitation to preserve stereochemistry.
- Chiral Auxiliaries : Use (R)-BINOL or other catalysts to enhance enantioselectivity.
- In Situ Monitoring : Implement PAT tools (e.g., FTIR probes) to track reaction progress and ee .
Q. Data Presentation Guidelines
- Tables : Include comparative kinetic data (e.g., kcat/Km ratios) and degradation half-lives under varying conditions.
- Figures : Use Arrhenius plots for temperature-dependent reactions and 3D molecular docking models for enzyme interactions.
- Statistical Reporting : Apply ±95% confidence intervals and p-values for hypothesis testing .
Properties
IUPAC Name |
1-[(1R)-1-phenylethyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-9H,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZXUQWQRVKGAH-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350027 | |
Record name | (R)-(+)-N-(1-Phenylethyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6129-15-3 | |
Record name | 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6129-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(+)-N-(1-Phenylethyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-N-(1-Phenylethyl)maleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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